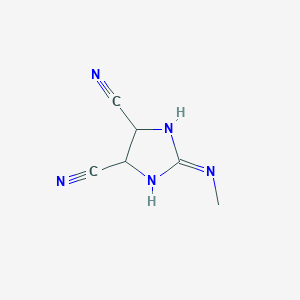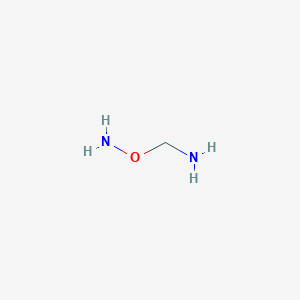
6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound consists of a pyrimidine ring fused with an indene moiety, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione typically involves the condensation of 2,3-dihydro-1H-inden-1-amine with a pyrimidine derivative under controlled conditions. Common methods include:
Grinding and Stirring: This method involves the physical mixing of reactants followed by stirring at room temperature or slightly elevated temperatures.
Ultrasound Irradiation: This technique uses ultrasonic waves to enhance the reaction rate and yield, making it a more efficient method compared to traditional stirring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can further improve yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-dihydro-1H-inden-1-one derivatives: These compounds share the indene moiety and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Imidazo[1,2-a]pyrimidines: These compounds have a similar pyrimidine ring structure and are known for their wide range of applications in medicinal chemistry.
Uniqueness
6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione is unique due to its specific combination of the indene and pyrimidine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields.
Eigenschaften
CAS-Nummer |
876408-66-1 |
|---|---|
Molekularformel |
C13H13N3O2 |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
6-(2,3-dihydro-1H-inden-1-ylamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13N3O2/c17-12-7-11(15-13(18)16-12)14-10-6-5-8-3-1-2-4-9(8)10/h1-4,7,10H,5-6H2,(H3,14,15,16,17,18) |
InChI-Schlüssel |
PFXNYYYODWNGEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C1NC3=CC(=O)NC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



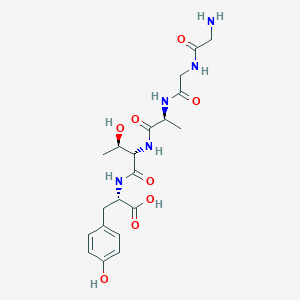
![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-](/img/structure/B15167515.png)
![2,2-Dimethyl-N-[(4-methylphenyl)methyl]-2H-1-benzopyran-6-amine](/img/structure/B15167523.png)

![N-[3-(Benzyloxy)-2,2-dimethylpropanoyl]-2-methylalanine](/img/structure/B15167545.png)
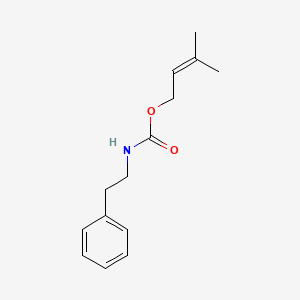
![N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B15167561.png)
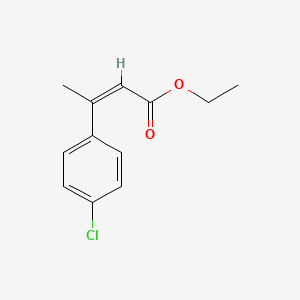

![Benzoic acid, 4-[2-[(2-oxoethyl)thio]ethyl]-, methyl ester](/img/structure/B15167575.png)
sulfanium bromide](/img/structure/B15167593.png)
